1-(Prop-2-yn-1-yl)piperidin-2-one
Overview
Description
The compound "1-(Prop-2-yn-1-yl)piperidin-2-one" is a chemical structure that is part of a broader class of organic compounds known as piperidinones. Piperidinones are lactams of piperidine, a six-membered ring with one nitrogen atom. The presence of the prop-2-yn-1-yl group indicates a substitution with a propargyl moiety, which is known for its reactivity due to the triple bond.
Synthesis Analysis
The synthesis of derivatives of piperidinones, such as 1-(prop-2-yn-1-yl)piperidin-2-one, often involves multi-step reactions that may include the treatment of substituted chlorides with piperidine followed by various functionalization reactions. For instance, the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives involves the treatment of substituted benzhydryl chlorides with a piperidine derivative and subsequent N-sulfonation . Another example includes the alkylation of 1-(prop-2-ynyl)piperidine with CH-acids in the presence of mercury(II) acetate to form various carbonyl derivatives of piperidine .
Molecular Structure Analysis
The molecular structure of piperidinone derivatives can be elucidated using various spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. For example, the IR spectrum and vibrational wavenumbers of a related compound, (2E)-3-(3-nitrophenyl)-1-[4-piperidin-1-yl]prop-2-en-1-one, were analyzed using quantum chemical calculations . Additionally, the crystal structure of a 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oxime derivative was determined by single-crystal X-ray diffraction analysis .
Chemical Reactions Analysis
Piperidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The propargyl group in 1-(prop-2-yn-1-yl)piperidin-2-one is particularly reactive and can participate in reactions such as nucleophilic additions or cycloadditions. The alkylation reactions mentioned earlier are examples of how the propargyl group can react with different nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidinone derivatives can be influenced by the substituents attached to the piperidine ring. For instance, the presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity. Theoretical calculations, such as density functional theory (DFT), can predict properties like hyperpolarizability and molecular electrostatic potential, which are important for understanding the reactivity and interaction of the molecule with other chemical species .
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : A series of 2,6-diaryl-1-(prop-2-yn-1-yl)piperidin-4-one oximes were synthesized, characterized, and their crystal structures analyzed. These derivatives exhibited significant antimicrobial activity against selected bacterial and fungal strains (Sundararajan et al., 2015).
Antimicrobial Applications
- Antibacterial Activity : Novel (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones showed promising antibacterial activity against Gram-positive and Gram-negative bacteria, as well as fungal strains (Ashok et al., 2014).
Chemical Reactions and Properties
- Alkylation Reactions : Research on the reaction of C-nucleophiles with 1-(prop-2-ynyl)piperidine in the presence of mercury(II) acetate, resulting in mono-and dicarbonyl derivatives of piperidine, has been conducted (Hobosyan et al., 2017).
Synthesis of Novel Compounds
- Novel Chalcones Synthesis : Thiophene/Phenyl-Piperidine hybrid chalcones were synthesized, exhibiting unique molecular structures and properties (Parvez et al., 2014).
Pharmaceutical Research
- Antiarrhythmic and Antihypertensive Effects : Piperidine derivatives were synthesized and showed potential for antiarrhythmic and antihypertensive effects, highlighting their significance in pharmaceutical research (Malawska et al., 2002).
Agricultural Applications
- Growth-Promoting Activity : Piperidin-4-ols derivatives showed high growth-promoting activity in agricultural applications, particularly in increasing the productivity of beetroot seeds and potatoes (Omirzak et al., 2013).
Safety And Hazards
Future Directions
Future research directions for “1-(Prop-2-yn-1-yl)piperidin-2-one” could involve further exploration of its synthesis methods , as well as its potential applications in various fields .
Relevant Papers
Relevant papers on “1-(Prop-2-yn-1-yl)piperidin-2-one” include studies on its synthesis , characterization , computational calculation , and biological studies .
properties
IUPAC Name |
1-prop-2-ynylpiperidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-6-9-7-4-3-5-8(9)10/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLYEKVPUJOEPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90534965 | |
Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-yn-1-yl)piperidin-2-one | |
CAS RN |
18327-29-2 | |
Record name | 1-(Prop-2-yn-1-yl)piperidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90534965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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